molecular formula C13H22N2O B14712813 p-Toluidine, alpha-(2-(diethylamino)ethoxy)- CAS No. 23043-24-5

p-Toluidine, alpha-(2-(diethylamino)ethoxy)-

Cat. No.: B14712813
CAS No.: 23043-24-5
M. Wt: 222.33 g/mol
InChI Key: UQCUSDDPQHJLKH-UHFFFAOYSA-N
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Description

p-Toluidine, alpha-(2-(diethylamino)ethoxy)-: is an organic compound with the molecular formula C13H22N2O It is a derivative of p-toluidine, where the amino group is substituted with an alpha-(2-(diethylamino)ethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluidine, alpha-(2-(diethylamino)ethoxy)- typically involves the reaction of p-toluidine with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of p-Toluidine, alpha-(2-(diethylamino)ethoxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: p-Toluidine, alpha-(2-(diethylamino)ethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

p-Toluidine, alpha-(2-(diethylamino)ethoxy)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Toluidine, alpha-(2-(diethylamino)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    p-Toluidine: The parent compound, which lacks the alpha-(2-(diethylamino)ethoxy) group.

    N,N-Diethyl-p-toluidine: A derivative with diethylamino substitution on the nitrogen atom.

    p-Toluidine, alpha-(2-(dimethylamino)ethoxy)-: A similar compound with dimethylamino substitution instead of diethylamino.

Uniqueness: p-Toluidine, alpha-(2-(diethylamino)ethoxy)- is unique due to the presence of the alpha-(2-(diethylamino)ethoxy) group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

23043-24-5

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

4-[2-(diethylamino)ethoxymethyl]aniline

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-11-12-5-7-13(14)8-6-12/h5-8H,3-4,9-11,14H2,1-2H3

InChI Key

UQCUSDDPQHJLKH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC1=CC=C(C=C1)N

Origin of Product

United States

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